N-(2-bromophenyl)pentanamide
Description
N-(2-Bromophenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide backbone substituted with a 2-bromophenyl group. Bromine's electronegativity and steric bulk at the ortho position may influence solubility, target binding, and metabolic stability compared to para-substituted derivatives .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)pentanamide |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
YPYNHQWNDIGURE-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1Br |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
Pharmacological Activity
Notes:
- N4MP demonstrates time- and concentration-dependent anthelmintic activity against Toxocara canis, with 100% larval mortality at 50 mM after 72 h. Its cytotoxicity is significantly lower than albendazole (30–50% cell viability reduction for albendazole vs.
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